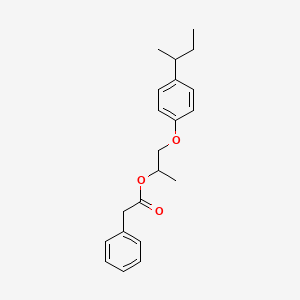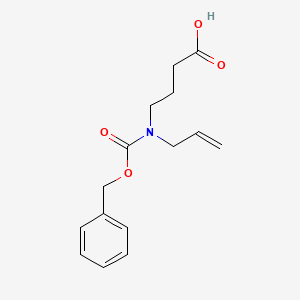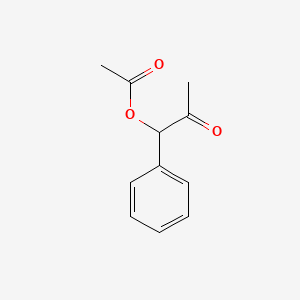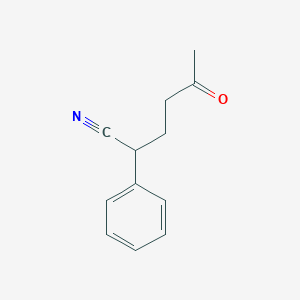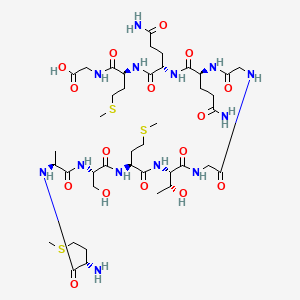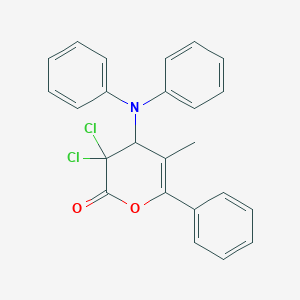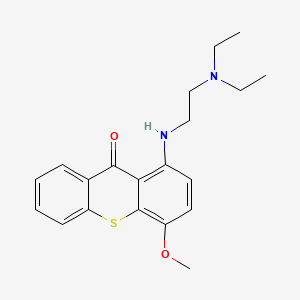
Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- is a chemical compound with the molecular formula C19H22N2OS. It is a derivative of thioxanthone, which is known for its applications in photochemistry and photophysics. This compound is characterized by the presence of a diethylaminoethyl group and a methoxy group attached to the thioxanthone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with thioxanthone as the core structure.
Introduction of Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of thioxanthone with diethylaminoethyl chloride in the presence of a base such as sodium hydride.
Methoxylation: The methoxy group is introduced via methylation using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thioxanthone derivatives.
Substitution: Formation of substituted thioxanthone derivatives with different functional groups.
科学研究应用
Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Studied for its potential use in drug delivery systems due to its ability to absorb light and generate reactive oxygen species.
Industry: Employed in the manufacturing of dyes and pigments due to its photophysical properties.
作用机制
The mechanism of action of Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- involves its ability to absorb light and generate reactive oxygen species. This photochemical property makes it useful as a photoinitiator and photosensitizer. The compound can interact with molecular targets such as DNA and proteins, leading to the generation of singlet oxygen and other reactive species that can induce cellular damage or initiate polymerization reactions.
相似化合物的比较
Similar Compounds
Lucanthone: A thioxanthone derivative with similar photophysical properties, used as a radiation sensitizer.
Hycanthone: Another thioxanthone derivative, known for its use as an antischistosomal agent.
Thioxanthone: The parent compound, widely used in photochemistry and photophysics.
Uniqueness
Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- is unique due to the presence of both the diethylaminoethyl and methoxy groups, which enhance its solubility and photophysical properties. This makes it particularly effective as a photoinitiator and photosensitizer compared to other thioxanthone derivatives.
属性
CAS 编号 |
73909-11-2 |
|---|---|
分子式 |
C20H24N2O2S |
分子量 |
356.5 g/mol |
IUPAC 名称 |
1-[2-(diethylamino)ethylamino]-4-methoxythioxanthen-9-one |
InChI |
InChI=1S/C20H24N2O2S/c1-4-22(5-2)13-12-21-15-10-11-16(24-3)20-18(15)19(23)14-8-6-7-9-17(14)25-20/h6-11,21H,4-5,12-13H2,1-3H3 |
InChI 键 |
FMJDWWAXDFAUJH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)OC)SC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


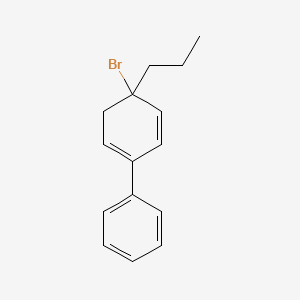

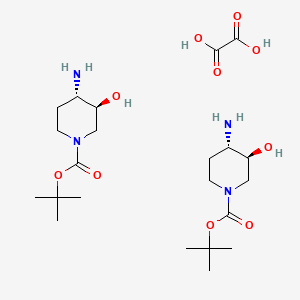

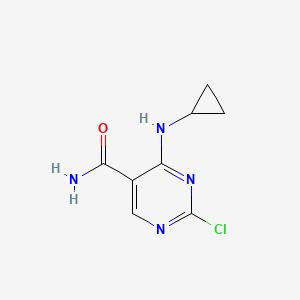
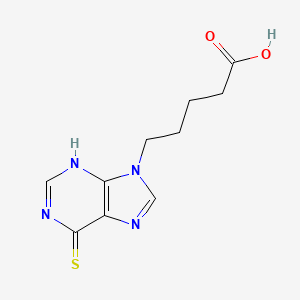
![3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene](/img/structure/B14010584.png)

